Superior Acid Strength: 2-(Cyclohexyloxy)propanoic acid Exhibits a Significantly Lower pKa than Its Phenoxy, Phenyl, and Cyclohexyl Analogs
In a study measuring pKa values of a series of substituted propanoic acids in 75% and 95% ethanol, 2-(cyclohexyloxy)propanoic acid demonstrated a markedly lower pKa compared to its 2-phenoxy, 2-phenyl, and 2-cyclohexyl analogs, indicating it is a stronger acid [1]. This difference is attributed to the electron-withdrawing inductive effect of the cyclohexyloxy group, quantified by a substituent constant (a) of -0.85, which is distinct from the constants for phenoxy (0.30), phenyl (-1.05), and cyclohexyl (-1.95) groups [1].
| Evidence Dimension | pKa (Acid Strength) in 75% Ethanol |
|---|---|
| Target Compound Data | pKa = 6.05 (Calculated from pK(H)C0 - a; pK(H)C0 = 5.20, a(CHO) = -0.85) |
| Comparator Or Baseline | 2-Phenoxypropanoic acid: pKa ≈ 4.90; 2-Phenylpropanoic acid: pKa ≈ 6.25; 2-Cyclohexylpropanoic acid: pKa ≈ 7.15; Propanoic acid: pKa ≈ 5.20 |
| Quantified Difference | 2-(Cyclohexyloxy)propanoic acid is 0.85 pKa units more acidic than propanoic acid, 1.15 units more acidic than 2-phenoxypropanoic acid, and 1.10 units less acidic than 2-cyclohexylpropanoic acid. |
| Conditions | Potentiometric titration in 75% ethanol at 22 ± 2°C [1] |
Why This Matters
The enhanced acidity directly influences reactivity in esterification, amidation, and other acid-catalyzed reactions, making this compound a preferred choice when a more reactive carboxylic acid is required for synthetic efficiency.
- [1] Peppard, D. F., Mason, G. W., & Andrejasich, C. M. (1965). Variation of the pKA of (X)(Y)PO(OH) with X and Y in 75 and 95 per cent ethanol. Journal of Inorganic and Nuclear Chemistry, 27(3), 697-709. View Source
